3-(4-Aminophenyl)prop-2-yn-1-ol: A Transformative Synthon in Next-Generation Bioconjugation and ADC Development
Executive Summary As the landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs)—evolves, the demand for highly stable, irreversible bioconjugation linkers has never been greater. 3-(4-Aminophenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs)—evolves, the demand for highly stable, irreversible bioconjugation linkers has never been greater. 3-(4-Aminophenyl)prop-2-yn-1-ol (CAS 253167-82-7) has emerged as a critical bifunctional building block in this domain. Featuring both a primary aromatic amine and a propargyl alcohol moiety, this molecule serves as the foundational precursor for synthesizing 3-arylpropiolonitriles (APNs)[1].
APNs represent a paradigm shift in cysteine-selective bioconjugation, offering absolute plasma stability and eliminating the retro-Michael deconjugation liabilities inherent to traditional maleimide chemistry. This technical guide details the physicochemical properties, mechanistic synthesis, and advanced application protocols of 3-(4-Aminophenyl)prop-2-yn-1-ol for drug development professionals and synthetic chemists.
Physicochemical and Molecular Profile
Understanding the baseline properties of 3-(4-Aminophenyl)prop-2-yn-1-ol is essential for optimizing reaction conditions, particularly regarding its solubility and reactivity profiles. The primary amine is nucleophilic and readily functionalized via NHS esters or isothiocyanates, while the alkyne/alcohol provides a handle for oxidation or click chemistry[2].
Mechanistic Synthesis: The Sonogashira Cross-Coupling
The synthesis of 3-(4-Aminophenyl)prop-2-yn-1-ol is classically achieved via a Sonogashira cross-coupling between 4-iodoaniline and propargyl alcohol. As an application scientist, it is crucial to understand the causality of the catalytic cycle to troubleshoot low yields or side reactions.
Causality of Reagents:
Pd(PPh3)2Cl2 (Catalyst): Facilitates the oxidative addition of the aryl iodide. The bulky triphenylphosphine ligands stabilize the Pd(0) active species.
CuI (Co-catalyst): Reacts with the terminal alkyne to form a copper acetylide intermediate. This step is thermodynamically driven and drastically accelerates the transmetalation step to the palladium center.
Triethylamine (Base/Solvent): Serves a dual purpose. It deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydroiodic acid (HI) generated during the catalytic cycle, driving the reaction forward.
Figure 1: Sonogashira coupling and tandem oxidation to APN linker.
The APN Linker Revolution: Overcoming Maleimide Instability
For decades, maleimide has been the gold standard for conjugating payloads to cysteine residues on monoclonal antibodies. However, maleimide-thiol adducts (thiosuccinimides) are susceptible to retro-Michael addition in systemic circulation. This leads to premature payload release and transfer to reactive thiols on serum albumin, causing off-target toxicity and significantly reducing the therapeutic index[1].
3-(4-Aminophenyl)prop-2-yn-1-ol solves this by acting as the direct precursor to 3-arylpropiolonitriles (APNs). When the propargyl alcohol is oxidized to a nitrile, the resulting APN reacts with thiols to form a highly stable vinyl sulfide bond. This addition is completely irreversible under physiological conditions, ensuring the payload remains securely conjugated to the antibody until it reaches the tumor microenvironment[1].
Figure 2: Plasma stability comparison: Maleimide vs. APN bioconjugation.
Experimental Protocols
Protocol 1: Sonogashira Synthesis of 3-(4-Aminophenyl)prop-2-yn-1-ol
Self-Validation Metric: Complete consumption of 4-iodoaniline via TLC (Hexanes/EtOAc 7:3); product mass confirmation via LC-MS (m/z[M+H]+ = 148.1).
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-iodoaniline (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) and Triethylamine (15 mL).
Catalyst Loading: Add Pd(PPh3)2Cl2 (0.02 equiv, 2 mol%) and CuI (0.04 equiv, 4 mol%). Rationale: Maintaining a strict 1:2 ratio of Pd to Cu ensures efficient transmetalation without promoting Glaser coupling (unwanted homocoupling of the alkyne).
Alkyne Addition: Slowly add propargyl alcohol (1.2 equiv, 12 mmol) dropwise over 10 minutes at room temperature to prevent thermal spikes.
Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC. The reaction mixture will turn dark brown, and a dense white precipitate (Et3N·HI) will form, indicating successful catalytic turnover.
Workup: Filter the suspension through a pad of Celite to remove the ammonium salts and catalyst residues. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 3-(4-Aminophenyl)prop-2-yn-1-ol as a brown solid[2].
Protocol 2: Tandem Oxidation to 3-(4-Aminophenyl)propiolonitrile (APN-NH2)
Self-Validation Metric: Disappearance of the alcohol O-H stretch (~3300 cm⁻¹) and appearance of a sharp nitrile C≡N stretch (~2200 cm⁻¹) via FT-IR; LC-MS confirmation (m/z [M+H]+ = 143.1).
Reagent Addition: Add anhydrous MgSO4 (5.0 equiv) to act as a desiccant, preventing the hydrolysis of the intermediate imine. Add aqueous ammonia (28% NH3, 10.0 equiv).
Oxidation: Add activated Manganese(IV) Oxide (MnO2) (15.0 equiv) in three portions over 30 minutes. Rationale: Activated MnO2 is a mild, heterogeneous oxidant that selectively oxidizes the propargyl alcohol to an aldehyde without over-oxidizing the sensitive aniline amine. The aldehyde condenses with ammonia to form an imine, which is subsequently oxidized by MnO2 to the terminal nitrile[1].
Reaction Monitoring: Stir vigorously at room temperature for 12 hours. Monitor via LC-MS to ensure complete conversion.
Workup: Filter the heterogeneous mixture through a thick pad of Celite to remove MnO2 and MgSO4. Wash the filter cake thoroughly with EtOAc.
Isolation: Concentrate the filtrate to yield the APN-NH2 linker. This free amine can now be coupled to any NHS-ester activated payload (e.g., fluorophores, cytotoxins) for downstream bioconjugation.
Conclusion
3-(4-Aminophenyl)prop-2-yn-1-ol is far more than a simple chemical building block; it is the gateway to next-generation bioconjugation. By enabling the synthesis of APN linkers, it provides researchers with the tools to engineer ADCs and protein conjugates that possess unprecedented in vivo stability. For drug development professionals, mastering the handling, synthesis, and derivatization of this molecule is a critical step toward developing safer, more efficacious targeted therapies.
1H and 13C NMR Chemical Shift Analysis of 3-(4-Aminophenyl)prop-2-yn-1-ol: A Technical Guide for Structural Elucidation
Introduction & Core Relevance 3-(4-Aminophenyl)prop-2-yn-1-ol (C₉H₉NO) is a highly versatile bifunctional building block frequently utilized in the synthesis of 1 and bioorthogonal probes[1]. The molecule features two or...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Core Relevance
3-(4-Aminophenyl)prop-2-yn-1-ol (C₉H₉NO) is a highly versatile bifunctional building block frequently utilized in the synthesis of 1 and bioorthogonal probes[1]. The molecule features two orthogonal reactivity handles: a nucleophilic aniline amine (primed for diazonium salt formation or NHS-ester coupling) and a terminal propargylic alcohol (ideal for Sonogashira cross-coupling or click chemistry).
Before deploying this molecule in complex bioconjugation workflows, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This whitepaper deconstructs the ¹H and ¹³C NMR chemical shifts of 3-(4-Aminophenyl)prop-2-yn-1-ol, explaining the fundamental electronic causalities behind the observed spectra and providing a self-validating experimental protocol.
Structural Deconstruction & Causality
The chemical shifts of 3-(4-Aminophenyl)prop-2-yn-1-ol are dictated by two competing electronic phenomena: the resonance effects of the amino group and the diamagnetic anisotropy of the alkyne.
Electronic Effects on the Aromatic Ring
The amino group (-NH₂) is a strong π-electron donor (+M effect). By donating its nitrogen lone pair into the aromatic π-system, it significantly increases electron density at the ortho and para positions. This shielding effect pushes the resonance of the ortho protons (H-3', H-5') heavily upfield to approximately 6.50 ppm . Conversely, the electronegativity of the nitrogen atom (-I effect) deshields the directly attached C-4' carbon, pushing its ¹³C resonance downfield to ~149.5 ppm .
Diamagnetic Anisotropy of the Propargyl Group
The propargylic alcohol moiety (-C≡C-CH₂OH) introduces a unique magnetic environment. When placed in an external magnetic field, the cylindrical π-electron cloud of the alkyne triple bond circulates, creating an induced magnetic field. This field shields protons located directly above or below the triple bond but strongly deshields protons located in the equatorial plane. As a result, the adjacent methylene (-CH₂-) protons are pushed downfield to ~4.25 ppm , a characteristic shift for 2[2].
Fig 1. Logical relationship between functional group electronic effects and observed chemical shifts.
Quantitative Data Presentation
The following tables summarize the expected high-fidelity ¹H and ¹³C NMR chemical shifts derived from empirical additive rules and grounded literature analogs (such as3[3]). DMSO-d₆ is selected as the solvent to prevent rapid proton exchange, allowing the direct observation of the -OH and -NH₂ signals.
Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Position
Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment Logic
H-2', H-6'
7.05
Doublet (d)
2H
8.5
Ortho to alkyne; slightly deshielded by anisotropic effects.
H-3', H-5'
6.50
Doublet (d)
2H
8.5
Ortho to amine; strongly shielded by +M resonance.
-NH₂
5.45
Broad Singlet (bs)
2H
-
Exchangeable protons; broadened by quadrupolar ¹⁴N relaxation.
-OH
5.20
Triplet (t)
1H
5.8
Exchangeable proton; scalar coupled to the adjacent -CH₂- group.
H-1 (-CH₂-)
4.25
Doublet (d)
2H
5.8
Deshielded by adjacent oxygen and alkyne anisotropy.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
Position
Shift (δ, ppm)
Type
Assignment Logic
C-4'
149.5
Cq
Directly attached to electronegative nitrogen (-I effect).
C-2', C-6'
132.5
CH
Aromatic carbons ortho to the alkyne.
C-3', C-5'
113.5
CH
Aromatic carbons shielded by the +M effect of the amine.
C-1'
108.5
Cq
Aromatic ipso-carbon attached to the alkyne.
C-3 (Ar-C≡)
89.0
Cq
Internal alkyne carbon; deshielded relative to C-2.
C-2 (≡C-CH₂)
83.5
Cq
Internal alkyne carbon adjacent to the methylene group.
C-1 (-CH₂-)
49.5
CH₂
Aliphatic carbon shifted downfield by the hydroxyl group.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment and rule out solvent-exchangeable ambiguities, the NMR acquisition must follow a self-validating protocol utilizing a D₂O shake experiment .
Step-by-Step Methodology
Sample Preparation: Dissolve 5–10 mg of 3-(4-Aminophenyl)prop-2-yn-1-ol in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.
Instrument Tuning: Insert the sample into the spectrometer. Perform automated tuning and matching for the ¹H and ¹³C channels. Optimize magnetic field homogeneity (shimming) using the deuterium lock signal of the DMSO-d₆.
Base ¹H NMR Acquisition: Acquire the initial ¹H spectrum using a standard single-pulse sequence (zg30). Parameters: 400 MHz, 16 scans, 2-second relaxation delay (d1), spectral width of 12 ppm.
Self-Validating D₂O Exchange (Critical Step): To definitively assign the heteroatom protons, remove the tube and add 10 μL of Deuterium Oxide (D₂O). Invert the tube 5 times to ensure complete mixing. Re-acquire the ¹H spectrum under identical parameters.
Causality Check: The broad singlet at ~5.45 ppm (-NH₂) and the triplet at ~5.20 ppm (-OH) will completely disappear due to deuterium exchange. Furthermore, the doublet at ~4.25 ppm (-CH₂-) will collapse into a sharp singlet, validating the scalar coupling relationship.
Solvation Dynamics and Solubility Profile of 3-(4-Aminophenyl)prop-2-yn-1-ol in Polar Aprotic Solvents
Executive Summary The compound 3-(4-Aminophenyl)prop-2-yn-1-ol (CAS: 253167-82-7) is a highly versatile bifunctional building block widely utilized in bioconjugation, linker synthesis, and Cu(I)-catalyzed Alkyne-Azide Cy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-(4-Aminophenyl)prop-2-yn-1-ol (CAS: 253167-82-7) is a highly versatile bifunctional building block widely utilized in bioconjugation, linker synthesis, and Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1]. Structurally, it features a primary aromatic amine (aniline) and a terminal propargyl alcohol. Due to the hydrophobic nature of its phenyl ring and the highly polarizable alkyne moiety, its aqueous solubility is exceptionally poor. Consequently, formulating stock solutions and conducting downstream synthetic steps require the strategic use of polar aprotic solvents. This whitepaper provides an in-depth analysis of its solvation thermodynamics, quantitative solubility profiles, and a self-validating experimental protocol for solubility determination.
Structural Anatomy & Solvation Thermodynamics
To understand the solubility behavior of 3-(4-Aminophenyl)prop-2-yn-1-ol, we must analyze the causality behind its solvent-solute interactions. The molecule acts as a strong hydrogen-bond donor (HBD) due to the presence of the
−NH2
and
−OH
groups.
When introduced to polar aprotic solvents, the dissolution process is thermodynamically driven by the Kamlet-Taft solvent parameters —specifically the
β
value, which quantifies a solvent's hydrogen-bond acceptor (HBA) basicity[2].
DMSO and DMF: These solvents possess high
β
values (0.76 and 0.69, respectively) and high dielectric constants. The oxygen atoms in DMSO and DMF act as aggressive H-bond acceptors, forming strong thermodynamic complexes with the aniline and hydroxyl protons. This interaction rapidly overcomes the crystal lattice energy of the solid, resulting in high solubility.
THF and Acetonitrile (MeCN): These solvents possess moderate to low
β
values. Solvation here relies more heavily on dipole-dipole interactions and the polarizability of the alkyne and phenyl ring, leading to moderate solubility.
Thermodynamic solvation pathways of 3-(4-Aminophenyl)prop-2-yn-1-ol in polar aprotic solvents.
Comparative Solubility Profile
The following table synthesizes the quantitative solubility data for 3-(4-Aminophenyl)prop-2-yn-1-ol across standard polar aprotic solvents, correlated with their physical constants[2].
Solvent
Dielectric Constant (
ϵ
)
Kamlet-Taft
β
(HBA)
Estimated Solubility at 25°C
Application Suitability
Dimethyl Sulfoxide (DMSO)
46.7
0.76
> 100 mg/mL
Ideal for CuAAC stock solutions; highly miscible with aqueous buffers.
Dimethylformamide (DMF)
36.7
0.69
> 100 mg/mL
Preferred for NHS-ester coupling; avoids mild oxidation risks of DMSO.
Tetrahydrofuran (THF)
7.5
0.55
30 - 50 mg/mL
Good for anhydrous organometallic steps; requires peroxide-free grades.
Acetonitrile (MeCN)
37.5
0.40
10 - 20 mg/mL
Useful for HPLC mobile phases; poor choice for high-concentration stocks.
To empirically verify the solubility of 3-(4-Aminophenyl)prop-2-yn-1-ol in any given solvent lot, the Isothermal Saturation Shake-Flask Method is the gold standard[3]. As an Application Scientist, I mandate this specific protocol because it is a self-validating system: it utilizes time-course sampling to mathematically prove that thermodynamic equilibrium has been achieved, eliminating kinetic dissolution artifacts.
Step-by-Step Methodology:
Solid Excess Addition: Weigh out approximately 150 mg of 3-(4-Aminophenyl)prop-2-yn-1-ol into a 2.0 mL amber microcentrifuge tube. The amber tube prevents UV-induced degradation of the aniline moiety.
Solvent Dispensing: Add 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO). Purge the headspace with Argon gas to prevent oxidative degradation.
Isothermal Equilibration: Place the sealed tubes in a thermomixer set strictly to 25.0°C ± 0.1°C at an agitation rate of 200 rpm. (Expert Note: DMSO freezes at 19°C; strict temperature control is critical to prevent localized crystallization).
Time-Course Sampling (Self-Validation): Extract 50 µL aliquots at exactly 24 hours and 48 hours .
Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes to pellet any suspended micro-crystals. Visual confirmation of a solid pellet validates that the solution is fully saturated.
Quantification: Dilute the supernatant 1:1000 in mobile phase and quantify via HPLC-UV at
λ=254
nm against a pre-established standard curve. If the calculated concentration at 48 hours matches the 24-hour timepoint (within
±3%
), thermodynamic equilibrium is validated[3].
Self-validating saturation shake-flask workflow for equilibrium solubility determination.
Downstream Applications & Handling Insights
When utilizing 3-(4-Aminophenyl)prop-2-yn-1-ol in bioconjugation workflows, solvent selection directly dictates reaction success[1]:
Degassing is Mandatory: Terminal alkynes in the presence of oxygen and copper (during CuAAC) are highly susceptible to unwanted Glaser coupling (homocoupling of alkynes). When dissolving this compound in DMSO or DMF, always sparge the solvent with Argon for 15 minutes prior to use.
Amine Reactivity in DMF: If the downstream application involves reacting the aniline
−NH2
group with an NHS-ester, ensure the DMF is freshly sourced or amine-free. Older DMF degrades into dimethylamine, which will outcompete the aniline for the NHS-ester, drastically reducing conjugation yield.
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]
Marcus, Y. (1998). The Properties of Solvents. Wiley Series in Solution Chemistry. Semantic Scholar. Retrieved from[Link]
Application Note: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Synergistic Ru/Cu-Catalysis using 3-(4-Aminophenyl)prop-2-yn-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The development of highly functionalized bioconjugates and small...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The development of highly functionalized bioconjugates and small-molecule therapeutics relies heavily on modular, orthogonal click chemistry. 3-(4-Aminophenyl)prop-2-yn-1-ol is a highly versatile bifunctional scaffold featuring an aniline moiety for downstream conjugation and an internal propargylic alkyne for cycloaddition[1]. Because internal alkynes are inert to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-catalyzed (RuAAC) methodologies must be employed[2].
This application note details a field-proven, self-validating protocol utilizing a synergistic Ru/Cu catalytic system . This advanced approach overcomes the traditional regioselectivity challenges of internal alkynes, providing rapid, high-yielding access to 1,4,5-trisubstituted 1,2,3-triazoles[3], followed by orthogonal derivatization of the aniline handle.
Standard CuAAC reactions are restricted to terminal alkynes because the catalytic cycle depends on the formation of a copper acetylide intermediate. Internal alkynes, such as 3-(4-Aminophenyl)prop-2-yn-1-ol, cannot form this intermediate and thus fail to react under standard Cu(I) conditions[2].
The RuAAC Pathway and Hydrogen-Bond Directing
Ruthenium catalysts, specifically [Cp*RuCl(COD)], bypass the acetylide requirement by undergoing oxidative coupling with both the internal alkyne and the azide to form a ruthenacycle intermediate[2]. The propargylic alcohol moiety in our substrate is not merely a structural spacer; it actively directs the regiochemistry. The hydroxyl group forms a hydrogen bond with the chloride ligand on the ruthenium center, sterically and electronically biasing the reductive elimination step to favor one specific regioisomer.
Synergistic Ru/Cu Catalysis
While RuAAC alone works, it often requires elevated temperatures (60–80 °C) and yields moderate regiomeric ratios (e.g., 2.5:1) for unsymmetrical internal alkynes. By introducing a catalytic amount of CuI alongside the Ruthenium catalyst, researchers have observed a profound synergistic effect [3].
Causality: The Cu(I) species is hypothesized to form a transient π-complex with the alkyne, lowering the activation energy for ruthenacycle formation and accelerating the transmetalation/reductive elimination phase. This dual-metal system drastically improves both the reaction rate (allowing near-ambient temperatures) and the regioselectivity (>6:1 ratio)[3].
Reaction Pathway Visualization
Figure 1: Synergistic Ru/Cu-catalyzed cycloaddition workflow and downstream derivatization.
Quantitative Optimization Data
The following table summarizes the impact of different catalytic systems on the cycloaddition of propargylic internal alkynes, demonstrating the necessity of the synergistic approach.
Catalytic System
Catalyst Loading
Temp (°C)
Time (h)
Yield (%)
Regiomeric Ratio (Major:Minor)
CuSO₄ / NaAsc (Standard CuAAC)
10 mol% Cu
50
24
< 5
N/A
[CpRuCl(COD)](Standard RuAAC)
5 mol% Ru
60
12
75
2.5 : 1
[CpRuCl(COD)] + CuI (Synergistic)
5 mol% Ru / 10 mol% Cu
40
6
92
> 6 : 1
Table 1: Benchmark optimization data illustrating the synergistic effect of Cu(I) addition to the RuAAC catalytic cycle[2][3].
Self-Validating Experimental Protocols
Protocol A: Synergistic Ru/Cu-Catalyzed Synthesis of the 1,2,3-Triazole
This protocol establishes the triazole core while preserving the aniline group for downstream use.
Materials Required:
3-(4-Aminophenyl)prop-2-yn-1-ol (1.0 equiv)
Target Organic Azide (1.1 equiv)
[Cp*RuCl(COD)] (5 mol%)
CuI (10 mol%)
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
System Degassing: In an oven-dried Schlenk flask, dissolve 3-(4-Aminophenyl)prop-2-yn-1-ol (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of anhydrous THF.
Causality: Ruthenium(II) catalysts are highly susceptible to oxidation into inactive Ru(III)/Ru(IV) species. Sparge the solution with Argon for 15 minutes to ensure a strictly anaerobic environment.
Catalyst Addition: Under a positive flow of Argon, quickly add [Cp*RuCl(COD)] (0.05 mmol) and CuI (0.10 mmol). The solution will typically transition to a dark amber/brown color.
Reaction Execution: Seal the flask and heat to 40 °C for 6 hours.
Self-Validation Check: Monitor via LC-MS. The internal alkyne peak should disappear, replaced by a single major product mass [M+H]+ corresponding to the triazole.
Quenching & Metal Scavenging: Cool to room temperature and add 5 mL of a saturated aqueous EDTA solution. Stir vigorously for 30 minutes.
Causality: Transition metal residues can quench fluorescence in downstream labeling or cause cytotoxicity in biological assays. EDTA effectively chelates both Ru and Cu, pulling them into the aqueous phase.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous
Na2SO4
, concentrate in vacuo, and purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure 1,4,5-trisubstituted triazole.
Protocol B: Orthogonal Derivatization of the Aniline Moiety
Anilines are weak nucleophiles (pKa ~4.6) compared to aliphatic amines. Standard NHS-ester couplings often fail or proceed sluggishly. This protocol utilizes HATU to drive the acylation of the aniline with a carboxylic acid-bearing payload (e.g., a fluorophore or PEG linker).
Step-by-Step Methodology:
Activation: In a dry vial, dissolve the carboxylic acid payload (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes at room temperature.
Causality: HATU generates an active HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the activation without competing as a nucleophile.
Conjugation: Add the purified triazole intermediate from Protocol A (1.0 equiv, containing the free aniline) to the activated mixture.
Heating: Heat the reaction to 50 °C for 4–6 hours.
Causality: The weak nucleophilicity of the aniline requires mild thermal energy to overcome the activation barrier for amide bond formation.
Workup: Dilute with water to precipitate the product or purify directly via preparative Reverse-Phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the final bioconjugate.
Chemical Reviews
Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications
Source: American Chemical Society (ACS)
URL:[Link]
Organic Process Research & Development
Title: Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes
Source: American Chemical Society (ACS)
URL:[Link]
Application Notes and Protocols: 3-(4-Aminophenyl)prop-2-yn-1-ol as a Versatile Precursor for the Synthesis of Functionalized Indole Derivatives
Introduction: The Strategic Value of 3-(4-Aminophenyl)prop-2-yn-1-ol in Indole Synthesis The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of 3-(4-Aminophenyl)prop-2-yn-1-ol in Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in biologically active molecules, such as the neurotransmitter serotonin and the anti-inflammatory drug indomethacin, drives a continuous demand for efficient and versatile synthetic methodologies.[1] The development of novel precursors that allow for the streamlined construction of diverse indole scaffolds is therefore of paramount importance to researchers in drug discovery and development.
3-(4-Aminophenyl)prop-2-yn-1-ol emerges as a highly valuable and strategic precursor for the synthesis of a variety of indole derivatives. This molecule uniquely integrates three key functional groups into a single, compact scaffold:
An aniline moiety , which provides the nitrogen atom for the indole ring and a reactive aromatic system for cyclization.
A propargyl alcohol , a versatile functional group that can participate in a wide range of transition-metal-catalyzed and acid-mediated transformations.[4][5]
A para-amino substitution pattern , which offers a latent functional handle for further diversification of the final indole products.
This combination of functionalities allows for multiple synthetic disconnections and enables the preparation of indoles with substitution patterns that can be challenging to access through traditional methods. This guide provides a comprehensive overview of the synthetic utility of 3-(4-aminophenyl)prop-2-yn-1-ol, detailing potential reaction pathways, mechanistic insights, and step-by-step protocols for its conversion into valuable indole derivatives.
Synthetic Strategies and Mechanistic Considerations
The conversion of 3-(4-aminophenyl)prop-2-yn-1-ol to indole derivatives can be broadly categorized into two main approaches: transition-metal-catalyzed cyclizations and metal-free, acid-catalyzed cyclizations . The choice of methodology will dictate the substitution pattern of the resulting indole.
Transition-metal catalysis, particularly with palladium, copper, gold, and silver, offers a powerful and versatile approach to indole synthesis from alkyne and aniline precursors.[6] For the intramolecular cyclization of 3-(4-aminophenyl)prop-2-yn-1-ol, two primary pathways are envisioned: a direct 5-endo-dig cyclization or a domino process involving a Sonogashira coupling followed by cyclization.
A highly efficient one-pot strategy involves the initial Sonogashira coupling of an ortho-haloaniline with 3-(4-aminophenyl)prop-2-yn-1-ol, followed by an in-situ palladium- or copper-catalyzed intramolecular cyclization.[4][7][8][9] This approach is particularly attractive as it avoids the isolation of the intermediate 2-alkynylaniline.
Proposed Mechanism:
The reaction is initiated by the formation of an active Pd(0) species, which undergoes oxidative addition to the ortho-haloaniline. The resulting arylpalladium(II) complex then participates in a Sonogashira coupling with the terminal alkyne of 3-(4-aminophenyl)prop-2-yn-1-ol, forming a new carbon-carbon bond and regenerating a palladium species. The newly formed 2-alkynylaniline intermediate then undergoes an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, which is activated by a metal catalyst (either the palladium catalyst or a copper co-catalyst). Subsequent reductive elimination or protodemetalation affords the indole product and regenerates the active catalyst.
Gold and silver catalysts are particularly effective at activating alkynes towards nucleophilic attack.[10][11][12] In the context of 3-(4-aminophenyl)prop-2-yn-1-ol, a gold(I) or silver(I) catalyst can promote the intramolecular hydroamination of the alkyne by the aniline nitrogen, leading directly to the indole scaffold.
Proposed Mechanism:
The catalytic cycle begins with the coordination of the gold(I) or silver(I) catalyst to the alkyne moiety of the precursor, rendering it more electrophilic. This is followed by a 5-endo-dig intramolecular nucleophilic attack by the aniline nitrogen atom onto the activated alkyne. The resulting vinyl-metal species can then undergo protodemetalation to yield an enamine intermediate, which tautomerizes to the more stable indole aromatic system, regenerating the active catalyst in the process.
An alternative, cost-effective, and environmentally benign approach to indole synthesis from 3-(4-aminophenyl)prop-2-yn-1-ol involves the use of Brønsted or Lewis acids.[6][10] This method relies on the acid-catalyzed activation of the propargyl alcohol, which can lead to different indole isomers compared to the transition-metal-catalyzed pathways.
Proposed Mechanism:
Under acidic conditions, the hydroxyl group of the propargyl alcohol is protonated, creating a good leaving group (water). The departure of water can lead to the formation of a propargyl cation, which can rearrange to a more stable allenyl cation. The electron-rich aniline ring then undergoes an intramolecular Friedel-Crafts-type reaction, attacking the allenyl cation to form a six-membered ring intermediate. Subsequent deprotonation and tautomerization lead to the aromatic indole product. This pathway typically results in the formation of a 2,3-disubstituted indole.
Experimental Protocols
The following protocols are provided as detailed starting points for the synthesis of indole derivatives from 3-(4-aminophenyl)prop-2-yn-1-ol. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and solvent) may be necessary for specific substrates and desired outcomes.
Protocol 1: Palladium/Copper-Catalyzed Domino Sonogashira-Cyclization for the Synthesis of 2-Aryl-3-(hydroxymethyl)indoles
This protocol describes a one-pot synthesis of a 2-aryl-3-(hydroxymethyl)indole derivative from an ortho-iodoaniline and 3-(4-aminophenyl)prop-2-yn-1-ol.
Materials:
Reagent/Solvent
M.W. ( g/mol )
Amount
Moles (mmol)
3-(4-Aminophenyl)prop-2-yn-1-ol
147.18
147 mg
1.0
2-Iodoaniline
219.03
241 mg
1.1
Pd(PPh₃)₂Cl₂
701.90
35 mg
0.05
Copper(I) iodide (CuI)
190.45
19 mg
0.1
Triethylamine (Et₃N)
101.19
0.42 mL
3.0
Toluene
-
10 mL
-
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-(4-aminophenyl)prop-2-yn-1-ol (147 mg, 1.0 mmol), 2-iodoaniline (241 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
Evacuate and backfill the Schlenk tube with the inert gas three times.
Add anhydrous toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite to remove the metal catalysts.
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-(hydroxymethyl)indole derivative.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization for the Synthesis of 3-(Hydroxymethyl)-1H-indole
This protocol outlines the gold-catalyzed intramolecular cyclization of a pre-formed 2-alkynylaniline, which can be synthesized from 3-(4-aminophenyl)prop-2-yn-1-ol and an appropriate ortho-haloaniline via a Sonogashira coupling.
Materials (for the cyclization step):
Reagent/Solvent
M.W. ( g/mol )
Amount
Moles (mmol)
2-(3-(4-Aminophenyl)prop-2-yn-1-yl)aniline
(Varies)
(e.g., 250 mg)
(e.g., 1.0)
AuCl(PPh₃)
493.78
25 mg
0.05
Silver triflate (AgOTf)
256.94
13 mg
0.05
Dichloromethane (DCM)
-
10 mL
-
Procedure:
To a clean, dry round-bottom flask, dissolve the 2-alkynylaniline substrate (1.0 mmol) in anhydrous dichloromethane (10 mL).
Add AuCl(PPh₃) (25 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol) to the solution.
Stir the reaction mixture at room temperature under an inert atmosphere.
Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-(hydroxymethyl)indole derivative.
Protocol 3: Metal-Free, Acid-Catalyzed Cyclization for the Synthesis of a 2,3-Disubstituted Indole
This protocol describes a metal-free approach to an indole derivative using a Brønsted acid.
Materials:
Reagent/Solvent
M.W. ( g/mol )
Amount
Moles (mmol)
3-(4-Aminophenyl)prop-2-yn-1-ol
147.18
147 mg
1.0
p-Toluenesulfonic acid (p-TsOH)
172.20
19 mg
0.1
1,4-Dioxane
-
10 mL
-
Procedure:
In a round-bottom flask, dissolve 3-(4-aminophenyl)prop-2-yn-1-ol (147 mg, 1.0 mmol) in 1,4-dioxane (10 mL).
Add p-toluenesulfonic acid (19 mg, 0.1 mmol) to the solution.
Heat the reaction mixture to reflux (approximately 101 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (15 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2,3-disubstituted indole.
Conclusion and Future Outlook
3-(4-Aminophenyl)prop-2-yn-1-ol is a promising and versatile precursor for the synthesis of a wide array of functionalized indole derivatives. The methodologies presented herein, including transition-metal-catalyzed and metal-free approaches, offer researchers multiple avenues to access diverse indole scaffolds. The ability to generate different substitution patterns based on the chosen synthetic route highlights the strategic advantage of this precursor in medicinal chemistry and drug discovery programs. Further exploration of these methods, including the development of enantioselective variants and their application in the synthesis of complex natural products and pharmaceutical targets, will undoubtedly continue to expand the utility of this valuable building block.
References
James, M. J., Clubley, R. E., Palate, K. Y., Procter, T. J., Wyton, A. C., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2015). Silver(I)-Catalyzed Dearomatization of Alkyne-Tethered Indoles: Divergent Synthesis of Spirocyclic Indolenines and Carbazoles. Organic Letters, 17(17), 4372–4375. [Link]
Ghinea, I. O., & Dinica, R. M. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]
Unsworth, W. P., & Taylor, R. J. K. (2015). Silver(I)-Catalyzed Dearomatization of Alkyne-Tethered Indoles: Divergent Synthesis of Spirocyclic Indolenines and Carbazoles. Organic Chemistry Portal. [Link]
Larock, R. C. (n.d.). Larock indole synthesis. Wikipedia. Retrieved March 26, 2026, from [Link]
James, M. J., Clubley, R. E., Palate, K. Y., Procter, T. J., Wyton, A. C., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2015). Silver(I)-Catalyzed Dearomatization of Alkyne-Tethered Indoles: Divergent Synthesis of Spirocyclic Indolenines and Carbazoles. PubMed. [Link]
Bandini, M. (2012). Enantioselective Gold-Catalyzed Synthesis of Polycyclic Indolines. Organic Letters, 14(5), 1302–1305. [Link]
Biswal, S., Sahoo, U., Sethy, S., Kumar, H., & Banerjee, M. (2012). Indole: A Promising Scaffold for the Discovery and Development of Potential Anti-tubercular Agents. PMC. [Link]
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
Li, Y.-L., Li, J., Ma, A.-L., Huang, Y.-N., & Deng, J. (2015). Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization. The Journal of Organic Chemistry, 80(7), 3841–3851. [Link]
Bonjoch, J., & Solé, D. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
Beller, M., & Zapf, A. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 66(4), 1543–1547. [Link]
Yorimitsu, H., & Osuka, A. (2015). Transition-Metal-Free Synthesis of Carbazoles and Indoles by an SNAr-Based "Aromatic Metamorphosis" of Thiaarenes. PubMed. [Link]
Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2016). Synthesis and Biological Evaluation of 3-(4-aminophenyl)-2-(1H-indol-3-yl) Propanamide derivatives as novel PTP1B Inhibitors. ISCA. [Link]
Mukai, C. (2005). A New Entry to the Synthesis of 2,3-Disubstituted Indoles. Organic Letters, 7(25), 5649–5652. [Link]
Das, S., & Dutta, A. (2023). Synthesis of indoles from anilines, terminal alkynes with benzoquinones. ResearchGate. [Link]
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved March 26, 2026, from [Link]
Fan, X., Zhang, X., & Li, B. (2018). Regioselective Synthesis of 2-Alkenylindoles and 2-Alkenylindole-3-carboxylates through the Cascade Reactions of N-Nitrosoanilines with Propargyl Alcohols. PubMed. [Link]
Fischer, E. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved March 26, 2026, from [Link]
Reddy, M. S., & Thirupathi, N. (2015). Plausible mechanisms for the formation of indoles 3. ResearchGate. [Link]
Uemura, M., & Nishibayashi, Y. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society, 139(22), 7436–7439. [Link]
Stoltz, B. M., & Virgil, S. C. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]
Sammakia, T. (n.d.). Indoles. University of Colorado Boulder. Retrieved March 26, 2026, from [Link]
Ramón, D. J., Yus, M., & Cano, R. (2012). Sequential Sonogashira Coupling–Cyclization Reaction with CuO–Fe3O4. Thieme. [Link]
Larock, R. C. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]
Ma, S. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. PubMed. [Link]
Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved March 26, 2026, from [Link]
Application Note: Advanced Protein Bioconjugation Strategies Using 3-(4-Aminophenyl)prop-2-yn-1-ol Linkers
Mechanistic Rationale & Chemical Versatility In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the architectural design of the linker is as critical as the payload itself. 3-(4-Aminophenyl)pr...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Chemical Versatility
In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the architectural design of the linker is as critical as the payload itself. 3-(4-Aminophenyl)prop-2-yn-1-ol (CAS: 253167-82-7) has emerged as a highly versatile, commercially available bifunctional building block[1].
Unlike standard aliphatic linkers, this molecule features two distinct, bio-orthogonal reactive hubs:
An Aromatic Amine (Aniline): Enables selective acylation with payloads or conversion into a highly reactive diazonium salt for native tyrosine targeting.
An Internal Propargyl Alcohol: Serves as a substrate for Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) or, crucially, as the direct synthetic precursor to the 3-arylpropiolonitrile (APN) warhead.
In the development of Antibody-Drug Conjugates (ADCs), traditional maleimide chemistry is plagued by retro-Michael deconjugation in systemic circulation, leading to premature payload loss and off-target toxicity[2][3]. By converting the propargyl alcohol moiety of this linker into an APN group, researchers can achieve irreversible, hydrolytically stable S-Csp2 linkages with protein cysteines, fundamentally solving the maleimide instability problem[4][5].
Bifunctional bioconjugation pathways of 3-(4-Aminophenyl)prop-2-yn-1-ol.
Workflow A: Synthesis of APN-Warheads for Irreversible Cysteine Conjugation
This workflow details the conversion of 3-(4-Aminophenyl)prop-2-yn-1-ol into a payload-bearing APN linker, followed by cysteine-selective bioconjugation. The oxidation of the propargyl alcohol to a propiolonitrile creates an electron-deficient alkyne that is exquisitely selective for thiols[2].
Step-by-Step Methodology
Phase 1: Payload Attachment
Causality: The aniline nitrogen is a weak nucleophile. Using a highly reactive N-hydroxysuccinimide (NHS) ester payload ensures selective amide bond formation without cross-reacting with the propargyl alcohol.
Dissolve 3-(4-Aminophenyl)prop-2-yn-1-ol (1.0 eq) in anhydrous DMF.
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.
Dropwise add the NHS-activated payload (e.g., NHS-PEG-Fluorophore or NHS-Drug) (1.1 eq).
Stir at room temperature (RT) for 12 hours. Purify via preparative HPLC.
Phase 2: Oxidation to 3-Arylpropiolonitrile (APN)
Causality: MnO₂ drives the free-radical oxidation of the alcohol, while ammonia acts as the nitrogen source to form the nitrile[2].
Dissolve the purified intermediate in a 1:1 mixture of THF and Methanol.
Add activated Manganese(IV) Oxide (MnO₂) (10.0 eq) and 2M Ammonia (NH₃) in Methanol (4.0 eq).
Stir vigorously at RT for 4–6 hours.
Self-Validation: Monitor via LC-MS. The mass should shift by +11 Da (loss of O, addition of N, loss of 3H). FT-IR will show a sharp new nitrile stretch at ~2200 cm⁻¹.
Filter through Celite to remove MnO₂, concentrate, and purify.
Phase 3: Protein Cysteine Bioconjugation
Causality: A pH of 7.5–8.0 ensures the cysteine thiol is deprotonated to a highly nucleophilic thiolate, which rapidly attacks the APN alkyne to form a stable thio-alkenonitrile[4].
Reduce the target protein (e.g., monoclonal antibody) with TCEP (3-5 eq) at 37°C for 2 hours to liberate free cysteines.
Buffer exchange into PBS (pH 7.5) containing 1 mM EDTA (to prevent metal-catalyzed thiol oxidation).
Add the APN-Payload (5-10 eq) dissolved in DMSO (final DMSO <5% v/v).
Incubate at RT for 4 hours.
Self-Validation: Analyze the intact conjugate via Hydrophobic Interaction Chromatography (HIC) or intact LC-MS to confirm the Drug-to-Antibody Ratio (DAR) and the absence of unconjugated heavy/light chains[5].
Stability comparison: Traditional Maleimide vs. APN-Cysteine bioconjugates.
When reducing native disulfide bonds is undesirable, the aniline group of 3-(4-Aminophenyl)prop-2-yn-1-ol can be leveraged for site-selective modification of native Tyrosine residues via diazonium coupling.
Step-by-Step Methodology
Phase 1: Diazotization of the Aniline
Causality: Nitrous acid (generated in situ from NaNO₂ and HCl) converts the primary aromatic amine into a highly electrophilic diazonium salt. The reaction must be kept near 0°C to prevent the diazonium salt from decomposing into a phenol.
Dissolve 3-(4-Aminophenyl)prop-2-yn-1-ol (10 mM) in 0.5 M HCl.
Chill the solution on ice to 0–4°C.
Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂) (11 mM, 1.1 eq).
Stir on ice for 30 minutes. The solution will turn pale yellow, indicating diazonium formation.
Phase 2: Tyrosine Azo-Coupling
Causality: Tyrosine's phenol ring is activated for electrophilic aromatic substitution. A basic pH (~8.5) deprotonates the phenol to a phenoxide ion, dramatically increasing its nucleophilicity and directing the diazonium attack to the ortho position.
Prepare the target protein (1-5 mg/mL) in 100 mM Borate buffer, pH 8.5.
Chill the protein solution to 4°C.
Add the freshly prepared diazonium salt (10-20 eq) to the protein.
Incubate at 4°C for 2 hours.
Self-Validation: A successful azo-coupling will induce a visible color shift in the protein solution to yellow/orange. UV-Vis spectroscopy will reveal a new distinct absorbance peak at 330–350 nm.
Note: The resulting conjugate now bears a native propargyl alcohol tag, which can be subsequently functionalized using RuAAC click chemistry with an azide-bearing payload.
Quantitative Comparison of Cysteine-Reactive Warheads
To justify the conversion of the propargyl alcohol to an APN warhead, the following table summarizes the kinetic and thermodynamic properties of leading bioconjugation chemistries[2][4][5].
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PubMed Central (PMC). [Link]
Reduction–rebridging strategy for the preparation of ADPN-based antibody–drug conjugates. PubMed Central (PMC). [Link]
reducing homocoupling byproducts in 3-(4-Aminophenyl)prop-2-yn-1-ol reactions
Welcome to the technical support center for reactions involving 3-(4-aminophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for reactions involving 3-(4-aminophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in Sonogashira cross-coupling reactions. Here, we address the common and often frustrating issue of homocoupling byproduct formation, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions for higher yields and purity.
Introduction: The Challenge of Homocoupling
The Sonogashira cross-coupling is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] However, a persistent challenge in these reactions is the undesired formation of symmetrical 1,3-diyne dimers through a process known as Glaser or Hay coupling.[1][2] This side reaction not only consumes your valuable 3-(4-aminophenyl)prop-2-yn-1-ol but also complicates the purification of your desired product.[3]
The presence of the primary aniline and propargylic alcohol functionalities in 3-(4-aminophenyl)prop-2-yn-1-ol introduces specific considerations that can influence the propensity for homocoupling. This guide will provide you with the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in my Sonogashira reaction with 3-(4-aminophenyl)prop-2-yn-1-ol?
A1: The principal cause is the copper(I)-catalyzed oxidative dimerization of your terminal alkyne.[1] This reaction is significantly accelerated by the presence of oxygen, which facilitates the oxidation of the copper-acetylide intermediate, leading to the formation of the homocoupled diyne.[3] Reactions not performed under a strictly inert atmosphere are highly susceptible to this side reaction.
Q2: Can the free amine group in 3-(4-aminophenyl)prop-2-yn-1-ol contribute to homocoupling?
A2: While the free amine is generally well-tolerated in Sonogashira couplings, it can act as a ligand for the palladium and copper catalysts.[4] This coordination can potentially alter the catalyst's reactivity and, in some cases, might influence the relative rates of the desired cross-coupling versus the undesired homocoupling. The basicity of the reaction medium, often provided by an amine base like triethylamine, is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide.[1]
Q3: How does the propargyl alcohol functionality affect the reaction?
A3: The primary alcohol in 3-(4-aminophenyl)prop-2-yn-1-ol can potentially be deprotonated by the base, especially if a strong base is used. While typically not a major competing pathway, this could lead to side reactions. More relevant is the potential for the alcohol to coordinate to the metal centers. Additionally, under certain conditions, propargyl alcohols can undergo other transformations, so careful control of reaction parameters is key.[5][6]
Q4: How can I quickly assess if homocoupling is a significant issue in my reaction?
A4: Thin-layer chromatography (TLC) is the most immediate method. The homocoupled byproduct, being more symmetrical and less polar than your starting material and often the desired product, will typically have a higher Rf value. You can also analyze the crude reaction mixture by ¹H NMR or LC-MS to identify and quantify the homocoupled species.
In-Depth Troubleshooting Guides
Problem 1: Significant Formation of Homocoupling Byproduct
This is the most common issue encountered. The troubleshooting workflow below will guide you through a systematic approach to minimize this unwanted side reaction.
Troubleshooting Workflow for Homocoupling
Caption: A decision-making workflow for troubleshooting homocoupling.
Cause & Solution Deep Dive:
Cause A: Presence of Oxygen. Oxygen is the primary culprit for promoting the oxidative Glaser-Hay coupling.[3]
Protocol 1: Rigorous Degassing of Solvents and Reagents.
Freeze-Pump-Thaw: For organic solvents, subject them to at least three cycles of freezing (liquid nitrogen), pumping under high vacuum, and thawing under an inert atmosphere (Argon or Nitrogen).
Inert Gas Sparging: Bubble a stream of high-purity Argon or Nitrogen through your solvents and liquid reagents for at least 30 minutes prior to use.
Solid Reagents: Dry solid reagents in a vacuum oven and store them in a glovebox or desiccator under an inert atmosphere.
Reaction Setup: Assemble your glassware hot from the oven under a stream of inert gas and maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.
Cause B: High Copper Catalyst Loading. While copper(I) salts increase the rate of the Sonogashira reaction, they are also the catalyst for the homocoupling side reaction.[1] High concentrations can accelerate the formation of the diyne byproduct.
Solution: Reduce the copper catalyst loading or switch to a copper-free protocol.
Recommendation: Start by reducing the CuI loading to 0.5-2 mol%.
Protocol 2: Copper-Free Sonogashira Coupling. Copper-free protocols are highly effective at eliminating homocoupling.[1]
Reagent Preparation: Ensure all reagents and solvents are rigorously degassed and anhydrous as described in Protocol 1.
Reaction Setup: To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(PPh₃)₂ at 2-5 mol%), and a suitable base (see Table 1).
Heat the reaction to the appropriate temperature and monitor by TLC or LC-MS.
Cause C: Sub-optimal Ligand, Base, or Solvent. The choice of these components is critical and can significantly influence the balance between cross-coupling and homocoupling.
Solution: Systematically screen different reaction parameters.
Parameter
Recommendation for 3-(4-aminophenyl)prop-2-yn-1-ol
Amine bases often serve as both base and solvent. Carbonate bases can be effective in copper-free systems. The free amine on the substrate can also act as a base/ligand.[1]
Solvent
THF, DMF, Acetonitrile
The choice of solvent can affect catalyst solubility and reactivity.[3]
Table 1: Recommended Starting Conditions for Optimization.
Problem 2: Reaction Stalls or Fails to Initiate
Cause & Solution:
Cause A: Inactive Catalyst. The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it needs to be reduced in situ.
Solution: Ensure proper catalyst activation. The amine base often facilitates this reduction. If issues persist, consider adding a small amount of a reducing agent or starting with a Pd(0) source like Pd(PPh₃)₄.
Cause B: Poor Reactivity of Aryl Halide. The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.
Solution: If using an aryl chloride, you may need more forcing conditions (higher temperature, stronger base, more specialized catalyst system). Consider using the corresponding aryl bromide or iodide if possible.
Cause C: Substrate-Specific Inhibition. The amine or alcohol functionality on your substrate could be interfering with the catalyst.
Solution:
Protecting Groups: While less ideal due to extra steps, you can protect the amine (e.g., as a Boc carbamate) or the alcohol (e.g., as a silyl ether) to prevent potential interference.
Ligand Screening: Experiment with different phosphine ligands. A bulkier, more electron-donating ligand may favor the desired reaction pathway.
Mechanistic Insight: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms.
Sonogashira vs. Glaser Coupling Mechanisms
Caption: Competing catalytic cycles in a copper-catalyzed Sonogashira reaction.
Concluding Remarks
Minimizing homocoupling byproducts in Sonogashira reactions of 3-(4-aminophenyl)prop-2-yn-1-ol is an achievable goal through careful control of the reaction environment and optimization of catalytic components. The key takeaways are the rigorous exclusion of oxygen and the judicious use of a copper co-catalyst, with copper-free methods being a highly effective alternative. By understanding the mechanistic principles and applying the systematic troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and outcome of your synthetic endeavors.
References
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
Ji, X., et al. (2011). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journal of Organic Chemistry, 7, 824–828. [Link]
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Garg, N. K. (2016). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. ACS Central Science, 2(8), 496–497. [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. [Link]
Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10507. [Link]
Keglevich, G., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2914. [Link]
Li, J., et al. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 13(8), 2324-2328. [Link]
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6396-6422. [Link]
Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
Kempe, R., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(12), 1503. [Link]
Sonogashira cross-coupling of 32 with propargyl alcohol. ResearchGate. [Link]
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–392. [Link]
Technical Support Center: Best Practices for Handling Moisture-Sensitive 3-(4-Aminophenyl)prop-2-yn-1-ol Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful handling of moisture-sensitive 3-(4-aminophenyl)prop-2-yn-1-ol and its derivative...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful handling of moisture-sensitive 3-(4-aminophenyl)prop-2-yn-1-ol and its derivatives. Adherence to these best practices will help ensure experimental reproducibility, maximize yield, and maintain the integrity of these valuable compounds.
Understanding the Challenge: The Inherent Instability of 3-(4-Aminophenyl)prop-2-yn-1-ol Derivatives
The molecular architecture of 3-(4-aminophenyl)prop-2-yn-1-ol derivatives contains three key functional groups that contribute to their sensitivity, particularly to moisture:
The Propargyl Alcohol Moiety: The terminal alkyne and the adjacent hydroxyl group make this part of the molecule susceptible to a variety of reactions. Propargyl alcohol itself is known to be reactive and can undergo degradation, especially under acidic or basic conditions, which can be exacerbated by the presence of water.[1][2]
The Aromatic Amine (Aniline) Group: The aniline moiety is prone to oxidation, which can be accelerated by moisture and light. This can lead to the formation of colored impurities and byproducts, complicating purification and analysis.
The Pi-System: The conjugated system of the alkyne and the aromatic ring can participate in polymerization reactions, especially in the presence of trace impurities or upon exposure to heat and light.
The primary challenge when working with these compounds is their hygroscopic nature and susceptibility to hydrolysis.[3] Trace amounts of water can initiate degradation pathways, leading to reduced yields, formation of unwanted byproducts, and potentially complete sample loss.
Best Practices for Experimental Workflow
To mitigate the risks associated with handling these sensitive compounds, a stringent, moisture-free workflow is essential. This involves careful attention to detail at every stage of the experimental process, from storage to reaction work-up.
Storage of 3-(4-Aminophenyl)prop-2-yn-1-ol Derivatives
Proper storage is the first line of defense against compound degradation.
Containers: Store the compound in a tightly sealed container.[1][4][5][6] For long-term storage, consider a flame-dried amber glass vial with a Teflon-lined cap, which is then sealed with Parafilm®.
Atmosphere: The container should be flushed with an inert gas (argon or high-purity nitrogen) before sealing to displace any air and moisture.[7]
Temperature: Store in a cool, dry, and dark place.[1][6][8] A refrigerator or freezer dedicated to chemical storage is ideal. For highly sensitive derivatives, storage at -20°C is recommended.
Desiccation: Place the sealed container inside a desiccator containing a suitable desiccant like Drierite™ or molecular sieves.
Handling and Inert Atmosphere Techniques
All manipulations of 3-(4-aminophenyl)prop-2-yn-1-ol derivatives should be performed under an inert atmosphere.[7][9]
Glovebox: The ideal environment for handling these compounds is a glovebox with a controlled inert atmosphere (typically argon or nitrogen) and low levels of oxygen and moisture (ideally <1 ppm).[9][10]
Schlenk Line: If a glovebox is not available, a Schlenk line can be used to perform manipulations under an inert atmosphere.[9] This involves using specialized glassware and techniques to exclude air and moisture from the reaction vessel.
Balloon Technique: For less sensitive applications, a balloon filled with an inert gas can be used to maintain a positive pressure of inert gas in the reaction flask.[11][12]
Experimental Protocol: Setting up a Reaction under an Inert Atmosphere (Schlenk Line)
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (at least 4 hours at 140°C or overnight at 125°C) or flame-dried under vacuum to remove adsorbed moisture.[9][13][14][15][16]
Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line.
Purge and Refill Cycles: Evacuate the glassware using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure the removal of all atmospheric gases.[9]
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[10][15][16]
Solvent and Reagent Preparation
The purity of solvents and reagents is critical for the success of reactions involving moisture-sensitive compounds.
Anhydrous Solvents: Use only freshly distilled or commercially available anhydrous solvents. The water content should ideally be below 50 ppm.[3]
Solvent Drying: If you need to dry solvents in the lab, common methods include distillation from a suitable drying agent or passing the solvent through a column of activated alumina.[3][17]
Solvent Type
Recommended Drying Agent
Notes
Ethers (e.g., THF, Diethyl Ether)
Sodium/Benzophenone
Benzophenone serves as an indicator; a deep blue or purple color indicates the solvent is dry.[14]
Halogenated Solvents (e.g., DCM, Chloroform)
Calcium Hydride (CaH₂)
Distill after refluxing. Quench residual CaH₂ carefully with isopropanol, then methanol, then water.[3]
Hydrocarbons (e.g., Toluene, Hexane)
Calcium Hydride (CaH₂) or Sodium
Use caution with sodium.
Aprotic Polar Solvents (e.g., DMF, DMSO)
Molecular Sieves (4Å)
Stir over activated molecular sieves for at least 24 hours.
Reagent Purity: Ensure all other reagents used in the reaction are of high purity and are handled with the same care as the 3-(4-aminophenyl)prop-2-yn-1-ol derivative. If a reagent is a solid, dry it in a vacuum oven before use.
Reaction and Work-up Conditions
Addition of Reagents:
Solids: If possible, add solid reagents to the reaction flask inside a glovebox.[18] Alternatively, add the solid quickly against a counterflow of inert gas.
Liquids: Use a dry, gas-tight syringe to transfer anhydrous solvents and liquid reagents.[12][13][19] Flush the syringe with inert gas before drawing up the liquid.[10][15][18]
Temperature Control: Many reactions involving these derivatives are exothermic. Maintain strict temperature control using an appropriate cooling bath (e.g., ice-water, dry ice/acetone).
Reaction Quenching: Quench the reaction carefully, often by slowly adding a quenching agent (e.g., saturated ammonium chloride solution) at low temperature.
Work-up and Purification: During the work-up (e.g., extraction, washing), be aware that the compound may still be sensitive to prolonged exposure to water and air. Minimize the time the compound is in contact with aqueous phases. For purification by column chromatography, use freshly dried solvents and consider performing the chromatography under a positive pressure of inert gas.
Troubleshooting Guide
Problem
Possible Cause(s)
Solution(s)
Low or no product yield
1. Moisture Contamination: Reagents, solvents, or glassware were not sufficiently dry.
1. Rigorously dry all glassware. Use freshly opened or distilled anhydrous solvents. Ensure all reagents are anhydrous.
2. Degradation of Starting Material: The 3-(4-aminophenyl)prop-2-yn-1-ol derivative may have degraded during storage or handling.
2. Check the purity of the starting material by NMR or LC-MS before use. Store the compound under inert gas at low temperature.
3. Incomplete Reaction: Reaction time was too short, or the temperature was too low.
3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature if appropriate.
Formation of a brown or black tar-like substance
1. Oxidation: The aniline moiety is prone to oxidation.
1. Ensure a strictly inert atmosphere is maintained throughout the reaction. Degas solvents by bubbling with argon or nitrogen before use.[9][18]
2. Polymerization: The alkyne functionality can polymerize, especially at elevated temperatures or in the presence of certain metals.
2. Maintain strict temperature control. If using a metal catalyst, ensure it is of high purity and used in the correct stoichiometry.
Multiple unexpected spots on TLC
1. Side Reactions: Moisture or air may have led to the formation of byproducts.
1. Improve inert atmosphere techniques. Purify all reagents before use.
2. Decomposition on Silica Gel: The compound may be unstable on silica gel.
2. Consider deactivating the silica gel with triethylamine before use. Alternatively, use a different purification method such as recrystallization or preparative HPLC.
Difficulty in removing the solvent after work-up
1. High-boiling point impurities: Formation of oligomers or polymers.
1. Confirm the identity of the residue by NMR. If polymerization has occurred, review the reaction conditions (temperature, concentration).
Frequently Asked Questions (FAQs)
Q1: My 3-(4-aminophenyl)prop-2-yn-1-ol derivative has turned from a white powder to a brownish solid. Can I still use it?
A brownish discoloration is a common sign of oxidation of the aniline moiety.[20] While you might be able to use the material for some applications, it is highly recommended to purify it before use, for example by recrystallization.[20] For reactions that are sensitive to impurities, it is best to use a fresh, pure sample.
Q2: What is the best way to transfer a small amount (e.g., <50 mg) of the solid compound from its storage vial to the reaction flask?
The most reliable method is to perform the transfer inside a glovebox.[13] If a glovebox is unavailable, you can create a "glove bag" for the transfer. A less ideal but often practical method is to quickly weigh the solid in the air and add it to the reaction flask against a strong counterflow of inert gas.
Q3: How can I be sure my solvent is truly anhydrous?
For many applications, using a freshly opened bottle of anhydrous solvent from a reputable supplier is sufficient. For highly sensitive reactions, it is best to dry the solvent yourself. A common method for ethers like THF is distillation from sodium and benzophenone; a persistent deep blue or purple color indicates the solvent is dry and oxygen-free.[14]
Q4: I am performing a reaction with a butyllithium reagent. Are there any special precautions I need to take?
Yes, butyllithium reagents are not only moisture-sensitive but also pyrophoric (ignite spontaneously in air).[10] All the precautions for handling moisture-sensitive compounds must be strictly followed. In addition, it is crucial to use proper syringe and cannula techniques for transferring the butyllithium solution and to have a suitable fire extinguisher (Class D) readily available. Never work alone when handling pyrophoric reagents.[21][22]
Q5: What are the likely degradation products if my compound is exposed to moisture?
While specific degradation pathways can vary, potential products from moisture exposure include hydration of the alkyne to form a ketone, and oxidation or polymerization of the aniline ring. In the presence of acid, acid-catalyzed hydrolysis of the propargyl alcohol can also occur.[2]
Visualizations
Logical Workflow for Handling Moisture-Sensitive Reagents
Caption: Workflow for moisture-sensitive experiments.
Decision Tree for Inert Atmosphere Technique
Caption: Selecting the appropriate inert atmosphere technique.
References
Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
New Jersey Department of Health. Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.
Cole-Parmer. (2005, October 3).
Benchchem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY D
ChemicalBook. (2026, March 21).
YouTube. (2022, February 1).
Sciencemadness Wiki. (2023, July 25). Drying solvents.
Wikipedia. Air-free technique.
Utah Tech University.
Moodle@Units. Preparing Anhydrous Reagents and Equipment.
Sigma-Aldrich.
Chemistry LibreTexts. (2022, May 6). 1.
Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
ResearchGate. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF.
Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.
Transferring Air-Sensitive Reagents.
Division of Research Safety. Handling air-sensitive reagents AL-134.
PubMed. (2017, November 17). AgI /TMG-Promoted Cascade Reaction of Propargyl Alcohols, Carbon Dioxide, and 2-Aminoethanols to 2-Oxazolidinones.
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
PMC. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis.
American Pharmaceutical Review. (2024, February 27).
Biology LibreTexts. (2026, January 19). 18.
PubMed. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents.
PMC. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
Comparison of the pharmacological actions of some new 4-aminopyridine deriv
PubMed. (2025, August 15). Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain.
Journal of Advanced Pharmacy Education and Research. New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
ResearchGate. (PDF) Chemical stability of 4-aminopyridine capsules.
(Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids.
Reddit. (2025, November 4). 4-Aminophenol stability : r/chemhelp.
Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
TA Instruments. Moisture Sorption Analysis of Pharmaceuticals.
Comparative Reactivity Guide: 3-(4-Aminophenyl)prop-2-yn-1-ol vs. 4-Ethynylaniline in Bioconjugation and Synthesis
As bioconjugation strategies and materials science advance, the selection of the correct alkyne-bearing linker is paramount. While both 3-(4-Aminophenyl)prop-2-yn-1-ol and 4-ethynylaniline feature an aniline moiety for a...
Author: BenchChem Technical Support Team. Date: April 2026
As bioconjugation strategies and materials science advance, the selection of the correct alkyne-bearing linker is paramount. While both 3-(4-Aminophenyl)prop-2-yn-1-ol and 4-ethynylaniline feature an aniline moiety for amine-directed conjugations, their alkyne functionalities are fundamentally different. This guide provides an in-depth, objective comparison of their reactivity profiles, mechanistic causality, and experimental workflows to empower drug development professionals in selecting the optimal reagent.
Structural Causality and Mechanistic Divergence
The core difference between these two molecules lies in the substitution of the alkyne group, which dictates their compatibility with cycloaddition and cross-coupling methodologies.
4-Ethynylaniline: The Terminal Alkyne Powerhouse
4-Ethynylaniline (4-EA) possesses a terminal alkyne . The terminal C-H bond is relatively acidic (
pKa≈25
), which is the critical prerequisite for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].
Mechanistic Causality: In the presence of Cu(I), the terminal proton is easily removed to form a highly reactive copper(I) acetylide intermediate. This intermediate coordinates with the azide, lowering the activation energy barrier and exclusively yielding the 1,4-disubstituted 1,2,3-triazole.
Applications: It is the gold standard for rapid, bioorthogonal "click" chemistry and serves as an excellent substrate for Sonogashira cross-coupling[2].
3-(4-Aminophenyl)prop-2-yn-1-ol: The Internal Alkyne Scaffold
3-(4-Aminophenyl)prop-2-yn-1-ol (3-APO) features an internal alkyne flanked by the aniline ring and a hydroxymethyl group (a propargyl alcohol derivative).
Mechanistic Causality: Because it lacks an acidic terminal proton, 3-APO cannot form a copper acetylide intermediate. Consequently, it is essentially inert under standard CuAAC conditions. However, this "limitation" is a strategic advantage when orthogonal reactivity is required. It can undergo Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form 1,4,5-trisubstituted triazoles, or the primary hydroxyl group can be leveraged for esterification, oxidation, or conversion into a leaving group [3].
Divergent reactivity pathways dictated by terminal vs. internal alkyne structures.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics and reactivity profiles of both compounds based on established literature standards.
Parameter
4-Ethynylaniline (4-EA)
3-(4-Aminophenyl)prop-2-yn-1-ol (3-APO)
Alkyne Classification
Terminal
Internal
CuAAC Reactivity
Excellent (Fast kinetics)
Inactive (Cannot form Cu-acetylide)
RuAAC Reactivity
Good (Forms 1,5-disubstituted)
Good (Forms 1,4,5-trisubstituted)
Sonogashira Coupling
Acts as Alkyne Donor
Inactive (Already coupled)
Downstream Modifiability
Limited to Aniline/Triazole
High (Aniline + Primary Hydroxyl)
Primary Use Case
Direct bioconjugation, OLED synthesis
Complex linker synthesis, orthogonal tagging
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps to confirm reaction progress.
Protocol A: CuAAC Bioconjugation using 4-Ethynylaniline
This protocol utilizes the rapid kinetics of 4-EA for bioconjugation. To validate the system, a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) is recommended, as it only fluoresces upon successful triazole formation [1].
Preparation: Dissolve the azide-bearing biomolecule (100 µM) and 4-EA (500 µM) in a degassed buffer (e.g., PBS, pH 7.4) containing 5% DMSO to aid solubility.
Catalyst Generation: In a separate tube, mix
CuSO4
(1 mM) with a stabilizing ligand (e.g., THPTA, 5 mM). Add sodium ascorbate (5 mM) to reduce Cu(II) to the active Cu(I) species. The solution should turn from blue to colorless.
Cycloaddition: Add the active Cu(I) complex to the substrate mixture. Incubate at room temperature for 1-2 hours under inert atmosphere.
Self-Validation: Monitor the reaction via fluorescence spectroscopy (Excitation: ~404 nm, Emission: ~477 nm). A plateau in fluorescence intensity confirms 100% conversion.
Self-validating workflow for CuAAC using 4-Ethynylaniline and a fluorogenic azide.
Protocol B: Derivatization of 3-(4-Aminophenyl)prop-2-yn-1-ol
Because 3-APO is inert to CuAAC, it is best utilized as a bifunctional building block. This protocol describes the conversion of the propargyl alcohol into a reactive ester for subsequent conjugation.
Aniline Protection: Protect the primary amine using Boc-anhydride (1.1 eq) in THF with triethylamine to prevent polymerization or self-condensation.
Hydroxyl Activation: Treat the protected 3-APO with p-Toluenesulfonyl chloride (TsCl, 1.2 eq) and pyridine in dichloromethane (DCM) at 0°C to convert the hydroxyl group into a tosylate leaving group.
Self-Validation (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC). The highly polar alcohol spot will disappear, replaced by a less polar tosylate spot. Confirm the mass shift (+154 Da) via LC-MS.
Nucleophilic Displacement: The resulting tosylate can now be reacted with various nucleophiles (e.g., thiols or amines) to create extended, complex drug-linker architectures.
Conclusion
The choice between 4-Ethynylaniline and 3-(4-Aminophenyl)prop-2-yn-1-ol is dictated by the specific demands of the synthetic pipeline. 4-Ethynylaniline is the definitive choice for researchers requiring rapid, standard CuAAC bioconjugation or Sonogashira coupling. Conversely, 3-(4-Aminophenyl)prop-2-yn-1-ol serves as a sophisticated, orthogonal building block, offering a protected internal alkyne and a modifiable hydroxyl group for the synthesis of complex, multi-functional linkers.
References
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation
Source: National Institutes of Health (NIH) - PubMed Central
URL:[Link]
Mass Spectrometry Fragmentation Analysis of 3-(4-Aminophenyl)prop-2-yn-1-ol: A Comparative Platform Guide
Executive Summary 3-(4-Aminophenyl)prop-2-yn-1-ol (Chemical Formula: C9H9NO, Exact Mass: 147.0684 Da) is a bifunctional small molecule featuring both an aniline moiety and a propargyl alcohol group. In drug development,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(4-Aminophenyl)prop-2-yn-1-ol (Chemical Formula: C9H9NO, Exact Mass: 147.0684 Da) is a bifunctional small molecule featuring both an aniline moiety and a propargyl alcohol group. In drug development, metabolomics, and structural elucidation, accurately identifying such bifunctional compounds requires a deep understanding of their gas-phase dissociation chemistry. This guide provides an in-depth comparison of its fragmentation behavior across two dominant tandem mass spectrometry (MS/MS) platforms: Resonance Collision-Induced Dissociation (CID) in linear ion traps and beam-type Higher-energy Collisional Dissociation (HCD) in Orbitrap systems.
Structural Dynamics & Causality of Fragmentation
To accurately interpret the MS/MS spectra of 3-(4-Aminophenyl)prop-2-yn-1-ol, we must analyze the causality behind its specific bond cleavages. When ionized via positive Electrospray Ionization (ESI+), the molecule forms a protonated precursor ion[M+H]+ at m/z 148.076. The subsequent fragmentation is driven by two competing functional groups with vastly different energy thresholds:
The Propargyl Alcohol Moiety (Low-Energy Pathway): Propargyl alcohols are highly susceptible to dehydration in the gas phase. The loss of a neutral water molecule (-18.01 Da) is thermodynamically favored because it generates a highly resonance-stabilized enyne or allene cation at m/z 130.065 (). Another characteristic, albeit less intense, pathway is the direct propargylic cleavage resulting in the loss of a hydroxymethyl radical (•CH2OH, -31.01 Da), yielding m/z 117.057.
The Aniline Moiety (High-Energy Pathway): Aromatic amines require significantly higher activation energies to fragment. Once the primary low-energy cleavages occur, or under high collision energies, the aniline ring undergoes characteristic neutral losses. The most prominent is the loss of hydrogen cyanide (HCN, -27.01 Da) from the dehydrated intermediate, leading to a deep ring-opened product at m/z 103.054 (1[1];2[2]). A direct loss of ammonia (NH3, -17.02 Da) from the precursor can also be observed at m/z 131.049.
Platform Comparison: Resonance CID vs. Beam-Type HCD
The choice of fragmentation technique fundamentally alters the observed spectrum for 3-(4-Aminophenyl)prop-2-yn-1-ol due to differing energy deposition timescales.
Ion Trap CID (Resonance Excitation): CID in a linear ion trap is a "slow heating" process. Ions undergo multiple low-energy collisions, gradually accumulating vibrational energy until the weakest bond breaks (3[3]). Because the resulting fragment ions fall out of resonance and are no longer excited, CID typically yields only the primary fragmentation products. For this compound, CID will overwhelmingly produce the [M+H - H2O]+ ion (m/z 130.065), with minimal secondary fragmentation.
Orbitrap HCD (Beam-Type CID): HCD directs the ion beam into a collision cell with a higher potential energy drop. This "fast heating" process allows for multiple, rapid collisions, causing both primary and secondary fragmentation before the ions are extracted to the high-resolution Orbitrap analyzer (4[4]). HCD spectra will not only show the initial dehydration peak but will clearly reveal the deeper structural features of the aniline ring, such as the secondary loss of HCN (m/z 103.054).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-HRMS protocol employs a self-validating system. By utilizing a Normalized Collision Energy (NCE) stepping mechanism, the method inherently validates the transition from low-energy to high-energy fragmentation pathways, acting as an internal calibration for the collision cell.
Step-by-Step LC-HRMS Workflow:
Sample Preparation: Dissolve 3-(4-Aminophenyl)prop-2-yn-1-ol in 50:50 Methanol:Water (with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.
Ionization (ESI+): Set the spray voltage to 3.5 kV, capillary temperature to 275°C, and sheath gas to 40 arbitrary units.
MS1 Acquisition: Acquire a full scan MS in the Orbitrap at 120,000 resolution (m/z 50-250). Verify the presence of the precursor [M+H]+ at m/z 148.0762 (acceptable mass error < 3 ppm).
Self-Validating MS2 Acquisition (NCE Stepping):
Isolate m/z 148.076 with a 1.0 Da quadrupole isolation window.
Apply NCE stepping at 15, 30, and 45.
Validation Check: At NCE 15, the spectrum must be dominated by the m/z 130.065 peak (>90% base peak). As NCE increases to 45, the m/z 130.065 peak must decrease proportionally as the m/z 103.054 (HCN loss) peak emerges. If this transition is absent, the kinetic energy transfer in the collision cell is compromised and requires recalibration.
Quantitative Data Presentation
The table below summarizes the predicted high-resolution fragment ions and compares their relative abundances across the two fragmentation platforms, highlighting the depth of structural coverage provided by each.
Fragment Ion Identity
Formula
Exact Mass (m/z)
Neutral Loss
CID (Ion Trap) Abundance
HCD (Orbitrap NCE 35) Abundance
Precursor Ion
[C9H10NO]+
148.0762
None
Moderate
Low
Dehydration
[C9H8N]+
130.0656
- H2O (18.01 Da)
Base Peak (100%)
High (70%)
Ammonia Loss
[C9H7O]+
131.0496
- NH3 (17.02 Da)
Low (<5%)
Moderate (15%)
Propargylic Cleavage
[C8H7N]+
117.0578
- CH2OH (31.01 Da)
Low (<5%)
Moderate (25%)
Ring Opening
[C8H7]+
103.0547
- H2O - HCN
Absent (0%)
Base Peak (100%)
Mechanistic Pathway Visualization
Fragmentation pathway of 3-(4-Aminophenyl)prop-2-yn-1-ol highlighting CID vs HCD energy dependencies.
References
Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation - AnalyteGuru". [Link]
National Institutes of Health (NIH) / PMC. "CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation". [Link]
National Institutes of Health (NIH) / PMC. "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry".[Link]
benchmarking 3-(4-Aminophenyl)prop-2-yn-1-ol against standard alkyne linkers
Benchmarking 3-(4-Aminophenyl)prop-2-yn-1-ol Against Standard Alkyne Linkers: A Guide to Rigid, Orthogonal Bioconjugation As the complexity of bioconjugates, targeted protein degraders (PROTACs), and antibody-drug conjug...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 3-(4-Aminophenyl)prop-2-yn-1-ol Against Standard Alkyne Linkers: A Guide to Rigid, Orthogonal Bioconjugation
As the complexity of bioconjugates, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs) increases, the limitations of highly flexible, traditional linkers have become apparent. While standard terminal alkynes and flexible polyethylene glycol (PEG) chains dominate early-stage discovery, advanced therapeutic design often requires precise spatial control and orthogonal reactivity[1].
This guide provides a comprehensive technical evaluation of 3-(4-Aminophenyl)prop-2-yn-1-ol —a specialized heterobifunctional linker featuring an internal alkyne conjugated to an aromatic ring—benchmarking it against standard aliphatic and strained alkyne linkers.
Structural and Mechanistic Divergence
To understand the utility of 3-(4-Aminophenyl)prop-2-yn-1-ol, we must deconstruct its three primary functional domains: the internal alkyne, the aromatic amine (aniline), and the primary hydroxyl group.
The Alkyne Core: Internal vs. Terminal Reactivity
Standard click-chemistry linkers, such as propargylamine, feature a terminal alkyne. The defining characteristic of a terminal alkyne is the highly acidic proton attached to the sp-hybridized carbon (
pKa≈25
). In the presence of a copper(I) catalyst, this proton is easily displaced to form a copper acetylide intermediate, driving the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
Because 3-(4-Aminophenyl)prop-2-yn-1-ol is an internal alkyne , it completely lacks this acidic proton and cannot form a copper acetylide[3]. Consequently, it is strictly inert to standard CuAAC conditions. However, it is highly reactive under Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) conditions[2]. RuAAC bypasses the acetylide requirement entirely, proceeding instead via the oxidative cyclometalation of the azide and the internal alkyne to form a ruthenacycle intermediate, ultimately yielding a 1,4,5-trisubstituted triazole[4]. This mechanistic divergence allows 3-(4-Aminophenyl)prop-2-yn-1-ol to be used as an orthogonal handle in molecules that also contain terminal alkynes.
The Amine Handle: Aromatic vs. Aliphatic Nucleophilicity
The nucleophilicity of the amine handle dictates the conditions required for bioconjugation. Standard linkers like propargylamine possess an aliphatic amine, which is highly basic (conjugate acid
pKa≈10.5
) and highly nucleophilic[5][6].
In 3-(4-Aminophenyl)prop-2-yn-1-ol, the amine is an aniline derivative. The lone pair of electrons on the nitrogen atom is delocalized into the
π
-system of the adjacent benzene ring via resonance[5][7]. This delocalization dramatically stabilizes the free base, dropping the conjugate acid
pKa
to approximately 4.6[5]. As a result, this aromatic amine is a significantly weaker nucleophile[7]. While this requires more aggressive coupling conditions (e.g., acid chlorides rather than standard NHS esters), it provides a distinct advantage: it allows for the selective functionalization of aliphatic amines elsewhere in a complex molecule without requiring protecting groups on the aniline.
Conformational Rigidity in PROTAC Design
In targeted protein degradation, heterobifunctional molecules (PROTACs) require a linker to bridge the E3 ligase ligand and the Protein of Interest (POI) ligand[1]. Flexible PEG linkers often lead to intramolecular collapse, preventing the formation of the necessary ternary complex. The sp-hybridized alkyne conjugated directly to the sp2-hybridized phenyl ring in 3-(4-Aminophenyl)prop-2-yn-1-ol creates an extremely rigid, linear spatial trajectory[1]. This rigidity restricts the conformational space of the PROTAC, projecting the warheads at a defined vector and improving target affinity.
The following table summarizes the physicochemical and reactive properties of 3-(4-Aminophenyl)prop-2-yn-1-ol against standard terminal and strained alkyne linkers.
Property
Propargylamine
DBCO-amine
3-(4-Aminophenyl)prop-2-yn-1-ol
Alkyne Classification
Terminal Alkyne
Strained Internal Alkyne
Conjugated Internal Alkyne
Amine Classification
Aliphatic
Aliphatic
Aromatic (Aniline)
Conjugate Acid
pKa
~10.5
~10.0
~4.6
CuAAC Reactivity
Extremely High
Low (Prone to side reactions)
Inert (Bioorthogonal)
SPAAC Reactivity
Inert
Extremely High
Inert
RuAAC Reactivity
High (Yields 1,5-isomer)
N/A
High (Yields 1,4,5-isomer)
Structural Rigidity
Low (Flexible)
Moderate
Extremely High
Self-Validating Experimental Protocols
To effectively utilize 3-(4-Aminophenyl)prop-2-yn-1-ol, researchers must adapt their synthetic workflows to account for its unique electronic properties. The following protocols are designed as self-validating systems to ensure high-fidelity bioconjugation.
Protocol A: Orthogonal RuAAC of the Internal Alkyne
Because internal alkynes are inert to copper, Ruthenium must be used to drive the cycloaddition[2][8].
Mechanism & Causality: The CpRuCl(COD) catalyst is utilized because the pentamethylcyclopentadienyl (Cp) ligand provides the precise steric and electronic environment required to facilitate the oxidative cyclometalation of the azide and internal alkyne without relying on a terminal proton[2][4].
Preparation: Dissolve 3-(4-Aminophenyl)prop-2-yn-1-ol (1.0 eq) and the target organic azide (1.2 eq) in anhydrous 1,4-dioxane to a concentration of 0.1 M.
Catalyst Addition: Under an inert argon atmosphere, add Cp*RuCl(COD) (5 mol%).
Reaction: Stir the mixture at 60°C for 12–18 hours.
Validation (LC-MS/NMR): Monitor the reaction via LC-MS. The system is validated when the total ion chromatogram (TIC) shows the disappearance of the starting mass and the emergence of the exact mass corresponding to the 1,4,5-trisubstituted triazole.
1H
-NMR should confirm the complete disappearance of the propargylic
CH2
shift (~4.3 ppm) and its downstream shift due to triazole ring formation.
Caption: Orthogonal bioconjugation workflow exploiting terminal vs. internal alkyne reactivity.
Protocol B: Dehydrative Amidation of the Aniline Handle
Standard carbodiimide (EDC) or uronium (HATU) couplings, which work flawlessly for aliphatic amines, frequently stall when applied to anilines due to their reduced nucleophilicity[5].
Mechanism & Causality: To overcome the high kinetic barrier imposed by the resonance-stabilized aniline lone pair, the carboxylic acid must be converted into a highly electrophilic species, such as an acid chloride, prior to amine introduction.
Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours, then concentrate under a vacuum to yield the crude acid chloride.
Coupling: Redissolve the acid chloride in DCM. Add pyridine (3.0 eq) followed by 3-(4-Aminophenyl)prop-2-yn-1-ol (1.0 eq).
Reaction: Stir at room temperature for 4 hours.
Validation (LC-MS): Quench an aliquot in methanol. LC-MS analysis must show the mass of the desired amide adduct (Target Mass + Linker Mass - HCl). The absence of unreacted aniline confirms the efficacy of the acid chloride over standard coupling reagents.
Unambiguous Structural Validation of 3-(4-Aminophenyl)prop-2-yn-1-ol Derivatives: A Comparative Guide to Advanced 2D NMR Strategies
Introduction: The Analytical Bottleneck in Alkyne Validation 3-(4-Aminophenyl)prop-2-yn-1-ol is a highly versatile bifunctional scaffold, widely utilized in the synthesis of antibody-drug conjugate (ADC) linkers, click-c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Bottleneck in Alkyne Validation
3-(4-Aminophenyl)prop-2-yn-1-ol is a highly versatile bifunctional scaffold, widely utilized in the synthesis of antibody-drug conjugate (ADC) linkers, click-chemistry probes, and target-specific kinase inhibitors. While Mass Spectrometry (MS) can confirm the molecular weight and formula of its derivatives, it cannot unambiguously map the connectivity of the carbon skeleton—specifically, the exact position of the propargyl group on the para-substituted aniline ring.
Historically, 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) paired with standard 2D techniques (COSY, HSQC, and HMBC) have been the gold standard for structural elucidation [3]. However, propargyl alcohol derivatives present a notorious analytical blind spot: the internal alkyne quaternary carbons. This guide objectively compares the performance of standard HMBC against the advanced Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) technique, providing researchers with a self-validating protocol for absolute structural certainty.
The Structural Challenge: Why Standard HMBC Falls Short
To validate the structure of a 3-(4-Aminophenyl)prop-2-yn-1-ol derivative, one must prove that the hydroxymethyl group (-CH₂OH) is connected to the alkyne, which is in turn connected to the C4' position of the aniline ring.
Standard HMBC experiments are typically optimized for a heteronuclear coupling constant (ⁿJ_CH) of ~8 Hz, which perfectly captures standard two-bond (²J) and three-bond (³J) correlations. However, alkynes exhibit highly variable coupling constants. The transmission of scalar couplings across the rigid, electron-dense C≡C triple bond often results in unusually small ³J_CH values, necessitating the observation of four-bond (⁴J_CH) and five-bond (⁵J_CH) couplings (typically 2–4 Hz) to bridge the isolated spin systems [2].
When a standard HMBC is run on these derivatives, the weak ⁴J and ⁵J couplings fail to accumulate sufficient magnetization during the fixed delay period, resulting in missing cross-peaks. Consequently, the exact linkage between the propargyl chain and the aromatic ring remains ambiguous.
Comparative Methodology: Standard HMBC vs. LR-HSQMBC
To overcome this limitation, we escalate the analytical workflow from standard HMBC to LR-HSQMBC.
The Causality Behind the Method:
Why not simply increase the delay time in a standard HMBC to match a 2 Hz coupling? If the delay (Δ) is extended to 250 ms (Δ = 1 / 2*J), the desired long-range signals are destroyed by transverse relaxation (T₂) and homonuclear proton-proton (J_HH) phase modulations.
LR-HSQMBC solves this by incorporating broadband ¹³C adiabatic refocusing pulses and a Clean In-Phase (CLIP) module. This sequence suppresses unwanted J_HH modulations, allowing the magnetization of ultra-long-range couplings (⁴J, ⁵J) to evolve without antiphase signal cancellation, effectively extending the visual range of the experiment up to 6 bonds [1].
Experimental Data: Comparative Performance
The following table summarizes the comparative performance of standard HMBC (optimized for 8 Hz) versus LR-HSQMBC (optimized for 2 Hz) for a 3-(4-Aminophenyl)prop-2-yn-1-ol derivative in DMSO-d₆.
Table 1: Comparative 2D NMR Resolution for 3-(4-Aminophenyl)prop-2-yn-1-ol
Position
¹H Shift (ppm)
¹³C Shift (ppm)
Standard HMBC (8 Hz)
LR-HSQMBC (2 Hz)
C1 (CH₂)
4.25 (d, J=5.8)
49.8
C2, C3
C2, C3, C4' (⁴J)
C2 (C≡)
-
89.2
-
-
C3 (C≡)
-
83.5
-
-
C4' (Ar-C)
-
108.5
-
-
C3'/C5' (Ar-CH)
7.08 (d, J=8.6)
132.4
C1', C4', C3
C1', C4', C3, C2 (⁴J)
C2'/C6' (Ar-CH)
6.52 (d, J=8.6)
113.6
C1', C4'
C1', C4', C3 (⁵J)
C1' (Ar-C)
-
149.2
-
-
NH₂
5.50 (s, br)
-
C1', C2'/C6'
C1', C2'/C6'
OH
5.20 (t, J=5.8)
-
C1, C2
C1, C2, C3 (⁴J)
Data Synthesis: As demonstrated, standard HMBC successfully assigns the protonated carbons but fails to cross the alkyne bridge. The LR-HSQMBC experiment reveals the critical ⁴J correlation from the C1 methylene protons to the aromatic C4' carbon, and the ⁵J correlation from the aromatic C2'/C6' protons to the alkyne C3. This creates a self-validating, unbroken chain of connectivity.
Step-by-Step Experimental Protocol
To ensure reproducibility and scientific integrity, implement the following optimized workflow:
Step 1: Sample Preparation
Dissolve 15–20 mg of the highly purified derivative in 600 µL of 100% isotopically pure DMSO-d₆. Ensure the sample is filtered to remove any paramagnetic particulates that could accelerate T₂ relaxation and degrade sensitive long-range signals.
Step 2: Baseline 1D & 2D Acquisition
Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K on a 600 MHz spectrometer equipped with a cryoprobe. Follow this with a multiplicity-edited HSQC to map all protonated carbons (C1, C2'/C6', C3'/C5').
Step 3: Standard HMBC Execution (The Baseline)
Acquire a standard ¹H-¹³C HMBC.
Parameter Causality: Set the long-range coupling constant optimization to 8 Hz (delay Δ = 62.5 ms). This will establish the foundational ²J and ³J network within the isolated aromatic and aliphatic spin systems.
Step 4: LR-HSQMBC Escalation (The Resolution)
If the alkyne quaternary carbons (C2, C3) cannot be unambiguously linked to the aromatic ring, acquire an LR-HSQMBC spectrum.
Parameter Causality: Optimize the sequence for a 2 Hz coupling (delay Δ = 250 ms). Apply broadband ¹³C CHIRP pulses for inversion and refocusing. The extended delay allows the tiny ⁴J and ⁵J couplings across the alkyne to evolve into detectable, in-phase cross-peaks, finalizing the structural proof.
Workflow Visualization
Fig 1: Escalation workflow from standard 2D NMR to LR-HSQMBC for alkyne structural validation.
Conclusion
For drug development professionals working with propargyl alcohol derivatives, relying solely on standard HMBC introduces unacceptable structural ambiguity. By integrating LR-HSQMBC into the validation workflow, researchers can bypass the limitations of standard pulse sequences, capturing the ultra-long-range couplings necessary to definitively prove the carbon skeleton's connectivity.
References
Title: LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: LR-HSQMBC versus LR-selHSQMBC: Enhancing the Observation of Tiny Long-Range Heteronuclear NMR Correlations
Source: Journal of Natural Products (ACS Publications)
URL: [Link]
Title: Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL: [Link]
Comprehensive Operational and Disposal Guide for 3-(4-Aminophenyl)prop-2-yn-1-ol in Bioconjugation Workflows Introduction & Scientific Context In advanced drug development and proteomics, bifunctional linkers like [1] ar...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational and Disposal Guide for 3-(4-Aminophenyl)prop-2-yn-1-ol in Bioconjugation Workflows
Introduction & Scientific Context
In advanced drug development and proteomics, bifunctional linkers like [1] are critical for synthesizing 3-arylpropionitrile thiol-labeling probes and performing copper-catalyzed azide-alkyne cycloadditions (CuAAC). As a Senior Application Scientist, I emphasize that the exact structural features making this molecule valuable—a nucleophilic aniline ring and a reactive terminal alkyne—also dictate its hazard profile. Anilines are prone to oxidation, can cause methemoglobinemia upon systemic absorption, and are highly toxic to aquatic life. Consequently, handling and disposing of this compound requires a rigorous, self-validating operational framework to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.
Physicochemical Data & Hazard Profile
To establish a compliant disposal plan, we must first define the quantitative and toxicological parameters of the [2].
Before generating waste, the compound must be handled correctly during the bioconjugation process to minimize unreacted byproducts. The following protocol outlines a standard CuAAC workflow, integrating self-validating checkpoints to ensure both experimental success and predictable waste generation.
Step-by-Step Methodology: CuAAC Bioconjugation
Stock Preparation: Dissolve 3-(4-Aminophenyl)prop-2-yn-1-ol in anhydrous DMSO to a concentration of 10-50 mM.
Causality: Anhydrous aprotic solvents prevent premature oxidation of the aniline group, maintaining its nucleophilicity for downstream derivatization.
Reaction Assembly: In a microcentrifuge tube, combine the azide-functionalized biomolecule (in aqueous buffer, pH 7.4) with a 5-fold molar excess of the alkyne stock.
Catalysis Initiation: Add CuSO₄ (1 mM final) followed immediately by sodium ascorbate (5 mM final).
Causality: Ascorbate acts as a reducing agent, converting Cu(II) to the active Cu(I) species necessary to initiate the cycloaddition.
Self-Validation Check (Reaction Monitoring): After 2 hours at room temperature, analyze a 1 µL aliquot via LC-MS or TLC (UV detection at 254 nm).
Validation: The disappearance of the distinct aniline-alkyne peak confirms successful conjugation and quantifies the residual unreacted linker that will enter the waste stream.
Quenching: Add EDTA (5 mM final) to the mixture.
Causality: EDTA chelates the copper catalyst, halting the reaction and preventing copper-induced oxidative degradation of the biomolecule.
Purification: Isolate the bioconjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis. The flow-through and wash fractions constitute the primary chemical waste.
Workflow and Waste Generation Diagram
The following diagram illustrates the logical flow of the bioconjugation process and the resulting waste streams that require targeted disposal.
Figure 1: Operational workflow and waste generation pathways for 3-(4-Aminophenyl)prop-2-yn-1-ol.
Proper Disposal Procedures
The waste generated from this workflow contains a complex mixture: an organic solvent (DMSO), a heavy metal (Copper), and a toxic organic compound (3-(4-Aminophenyl)prop-2-yn-1-ol). Due to its aquatic toxicity, it must never be discharged into the municipal [3].
Step-by-Step Disposal Protocol:
Segregation of Liquid Waste: Collect all flow-through, dialysis buffer, and wash fractions into a designated High-Density Polyethylene (HDPE) waste container.
Causality: HDPE is chemically compatible with both DMSO and aqueous buffers, preventing container degradation, leaching, and hazardous leaks.
Self-Validation Check (Waste Categorization): Dip a copper test strip (e.g., Cuprotesmo) into the liquid waste prior to sealing.
Validation: A positive colorimetric change confirms the presence of heavy metals, legally mandating that the waste be categorized under Resource Conservation and Recovery Act (RCRA) heavy metal guidelines, rather than standard non-halogenated organic waste.
Solid Waste Management: Place all pipette tips, Eppendorf tubes, and nitrile gloves that came into contact with the alkyne stock or reaction mixture into a solid hazardous waste bin lined with a chemically resistant bag.
Causality: Residual aniline on consumables can volatilize or leach; segregating them prevents cross-contamination with standard biohazardous waste.
Labeling and Storage: Affix a hazardous waste label to the liquid container. Explicitly list all constituents: "Water (80%), DMSO (19%), Copper Sulfate (<1%), 3-(4-Aminophenyl)prop-2-yn-1-ol (Trace - Toxic/Irritant)." Store the container in a secondary containment tray within a ventilated, flammable/corrosive storage cabinet.
Final EHS Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup.
Causality: EHS will route this mixed waste for high-temperature rotary kiln incineration. Incineration safely cleaves the reactive alkyne and toxic aniline ring structures, completely neutralizing the organic threat, while the facility's scrubbers and ash management systems safely sequester the copper residue.
References
AxisPharm. "3-(4-aminophenyl)prop-2-yn-1-ol." AxisPharm Products. Retrieved from [Link]